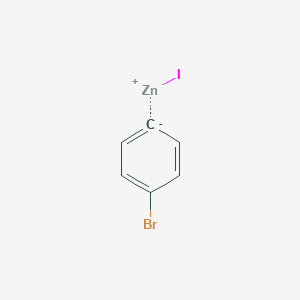

4-Bromophenylzinc iodide

描述

Oxidative Addition of Zinc to 4-Bromoiodobenzene

The most common direct route to 4-Bromophenylzinc iodide involves the selective oxidative addition of zinc into the more labile carbon-iodine bond of 4-bromoiodobenzene. The significant difference in reactivity between the C-I and C-Br bonds allows for a high degree of selectivity, leaving the bromo group intact for subsequent reactions.

The reaction is typically performed using activated zinc metal in an aprotic solvent. Activation of the zinc is crucial to remove the passivating oxide layer from its surface and enhance its reactivity. Common activation methods include the use of iodine, 1,2-dibromoethane, or the preparation of highly reactive Rieke zinc by reducing a zinc salt. nih.gov The presence of additives like lithium chloride in solvents such as tetrahydrofuran (B95107) (THF) has been shown to significantly accelerate the insertion process and improve yields by solubilizing the resulting organozinc species. organic-chemistry.org

Detailed research findings have demonstrated the efficacy of this method under various conditions. For instance, the use of commercially available zinc powder in the presence of LiCl in THF allows for the high-yielding preparation of a range of functionalized arylzinc reagents at moderate temperatures. organic-chemistry.org

Table 1: Synthesis of this compound via Direct Zinc Insertion

| Aryl Halide | Zinc Source/Activation | Additive | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 4-Bromoiodobenzene | Zn dust | LiCl | THF | 40 | 3 | >95 | organic-chemistry.org |

| 4-Bromoiodobenzene | Rieke Zinc (from ZnCl₂) | - | THF | 25 | 0.5 | High | nih.gov |

| 4-Bromoiodobenzene | Zn powder / I₂ (cat.) | - | DMA | 50 | 2 | >90 | organic-chemistry.org |

Note: Yields are often determined by subsequent derivatization reactions, such as iodolysis or cross-coupling, as the organozinc reagent is typically used in situ.

Oxidative Addition of Zinc to 1,4-Dibromobenzene

Theoretically, this compound could be synthesized by the selective oxidative addition of one equivalent of zinc to 1,4-dibromobenzene. However, this method presents a significant synthetic challenge. The two carbon-bromine bonds are identical, making the selective mono-insertion of zinc difficult to control. The reaction is likely to yield a mixture of the desired 4-bromophenylzinc bromide, unreacted 1,4-dibromobenzene, and the double-insertion product, 1,4-dizinciobenzene. While nickel or cobalt catalysts have been employed to facilitate the insertion of zinc into less reactive aryl bromides, achieving high selectivity for the mono-insertion product in a molecule with two identical reactive sites remains a complex issue. nih.gov Consequently, this is not a preferred method for the clean synthesis of this compound.

Structure

3D Structure of Parent

属性

IUPAC Name |

bromobenzene;iodozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br.HI.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIIAGJFCAKUCV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=[C-]1)Br.[Zn+]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrIZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Transmetalation Routes for Arylzinc Halides General Context

Transmetalation is a widely used and versatile method for the preparation of arylzinc halides. This process involves the transfer of an organic group from a more electropositive metal to a zinc salt, typically a zinc halide like zinc chloride (ZnCl₂), zinc bromide (ZnBr₂), or zinc iodide (ZnI₂). researchgate.net The primary advantage of this approach is that the more reactive organometallic precursors, organolithium and Grignard reagents, are often readily prepared from a wider range of starting materials.

The reaction is driven by the difference in electronegativity between the metals, leading to the formation of the more thermodynamically stable organozinc compound. The general scheme for transmetalation is as follows:

Ar-M + ZnX₂ → Ar-ZnX + MX (where M = Li, MgBr, MgCl; X = Cl, Br, I)

A significant drawback of the transmetalation route is the lower functional group tolerance compared to direct zinc insertion. mdpi.com Organolithium and Grignard reagents are highly reactive and incompatible with acidic protons and many electrophilic functional groups such as esters, ketones, and nitriles, unless the reaction is performed at very low temperatures.

Table 2: Examples of Arylzinc Halide Synthesis via Transmetalation

| Organometallic Precursor | Zinc Halide | Solvent | Temperature (°C) | Product | Reference |

| Phenyllithium | ZnCl₂ | THF | 0 to rt | Phenylzinc chloride | researchgate.net |

| 4-Methoxyphenylmagnesium bromide | ZnBr₂ | THF | 0 to rt | 4-Methoxyphenylzinc bromide | uni-muenchen.de |

| 2-Thienyllithium | ZnI₂ | THF/Hexane | -78 to rt | 2-Thienylzinc iodide | acs.org |

| 4-Cyanophenylmagnesium chloride | ZnCl₂ | THF | -10 | 4-Cyanophenylzinc chloride | uni-muenchen.de |

| 3-Trifluoromethylphenylmagnesium bromide | ZnBr₂ | THF | 0 | 3-Trifluoromethylphenylzinc bromide | nih.gov |

The choice of solvent is critical, with tetrahydrofuran (B95107) (THF) being the most common due to its ability to solvate the organometallic species. The reaction is often performed by adding the organolithium or Grignard reagent to a solution of the zinc halide at a controlled temperature. The resulting arylzinc halide is typically not isolated but used directly in subsequent reactions. reddit.com

Applications in Organic Synthesis

Role in Negishi Cross-Coupling Reactions

The Negishi coupling is a cornerstone of modern organic synthesis, and this compound is a frequently employed reagent in this transformation. lookchem.comnumberanalytics.com This palladium- or nickel-catalyzed reaction couples the 4-bromophenyl group of the organozinc reagent with an organic halide or triflate. wikipedia.org This methodology is highly valued for its ability to form C(sp2)-C(sp2), C(sp2)-C(sp3), and C(sp2)-C(sp) bonds with high efficiency and stereospecificity. The reaction tolerates a wide range of functional groups on both coupling partners, making it a versatile tool for the synthesis of complex molecules. wikipedia.orgnih.gov

Utility in the Synthesis of Biaryl Compounds

A significant application of this compound in Negishi coupling is the synthesis of biaryl compounds. By coupling with another aryl halide or triflate, a new carbon-carbon bond is formed between the two aromatic rings. The resulting product still contains a bromine atom, which can serve as a handle for further functionalization through subsequent cross-coupling reactions. nih.gov This iterative approach allows for the controlled and sequential construction of complex polycyclic aromatic systems.

Application in the Synthesis of Pharmaceutical Intermediates and Advanced Materials

The 4-bromophenyl motif is a common structural element in many pharmaceutical compounds and advanced materials. lookchem.com this compound serves as a key building block for introducing this fragment during the synthesis of these valuable molecules. Its use in the construction of organic semiconductors and polymers for electronic applications has also been noted. lookchem.com

Research Findings and Mechanistic Insights

Recent Studies on the Reactivity and Selectivity of 4-Bromophenylzinc Iodide

Studies have shown that the nature of the solvent and the presence of additives can significantly influence the reactivity of arylzinc halides. For example, the use of 1,2-dimethoxyethane (B42094) (DME) as a solvent has been shown to enhance the reactivity of organozinc halides in uncatalyzed conjugate addition reactions. Furthermore, the method of preparation of the arylzinc reagent can impact its kinetic behavior and the rate-limiting step of the catalytic cycle in cross-coupling reactions. acs.org

Mechanistic Considerations in Negishi Couplings Involving Arylzinc Halides

The mechanism of the Negishi coupling is generally understood to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. In the transmetalation step, the aryl group is transferred from the zinc atom to the palladium or nickel catalyst. The rate of this step can be influenced by the nature of the ligands on the catalyst and the specific structure of the organozinc reagent. nih.gov For alkylzinc reagents, the presence of halide ions to form a "zincate" species is often necessary for efficient transmetalation, a behavior that differs from their arylzinc counterparts. wikipedia.org

Conclusion

4-Bromophenylzinc iodide stands as a testament to the power and versatility of organozinc chemistry. Its well-balanced reactivity and broad functional group tolerance have established it as a valuable reagent for the construction of complex organic molecules. From its historical roots in the pioneering work of Frankland to its modern-day applications in the synthesis of pharmaceuticals and advanced materials, the journey of organozinc reagents, exemplified by this compound, continues to be a vibrant and impactful area of chemical research. The ongoing exploration of their reactivity and mechanistic intricacies promises to further expand their synthetic utility and solidify their place as indispensable tools in the synthetic chemist's arsenal.

常见问题

Q. What synergistic effects arise when combining this compound with other organometallic reagents?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。